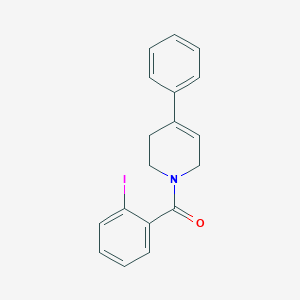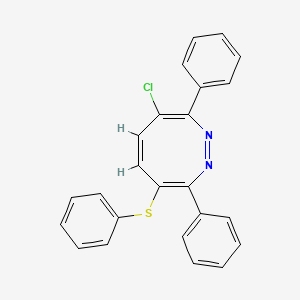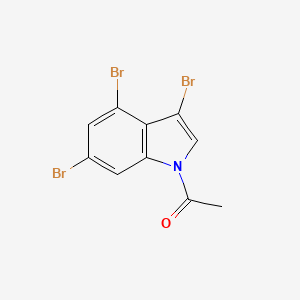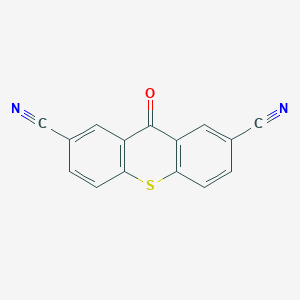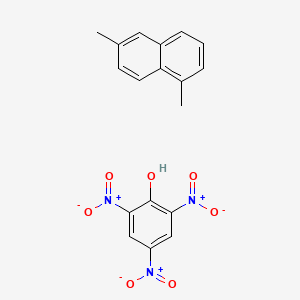
1,6-Dimethylnaphthalene;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethylnaphthalene: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications1,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C12H12 . It is primarily used in the production of high-performance liquid scintillators and as a precursor in organic synthesis It is known for its explosive properties and has been used in military applications, as well as in the dye and pharmaceutical industries .
Vorbereitungsmethoden
1,6-Dimethylnaphthalene
Synthetic Routes and Reaction Conditions: 1,6-Dimethylnaphthalene can be synthesized through various methods, including the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base . Another method involves the transalkylation of naphthalene with polyalkylbenzenes .
Industrial Production Methods: Industrial production of 1,6-dimethylnaphthalene often involves the catalytic reforming of petroleum fractions, followed by separation and purification processes .
2,4,6-Trinitrophenol
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows a similar nitration process, with careful control of reaction conditions to ensure safety and yield .
Analyse Chemischer Reaktionen
1,6-Dimethylnaphthalene
Types of Reactions: 1,6-Dimethylnaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce 1,6-dimethylnaphthalene to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine, leading to halogenated derivatives.
Major Products: The major products formed from these reactions include naphthoquinones, dihydro derivatives, and halogenated naphthalenes .
2,4,6-Trinitrophenol
Types of Reactions: 2,4,6-Trinitrophenol undergoes various reactions, including nitration, reduction, and complex formation .
Common Reagents and Conditions:
Nitration: Further nitration can occur under strong acidic conditions.
Reduction: Reducing agents such as tin and hydrochloric acid can reduce 2,4,6-trinitrophenol to form aminophenols.
Complex Formation: It can form complexes with metals, such as lead picrate.
Major Products: The major products formed from these reactions include aminophenols and metal picrates .
Wissenschaftliche Forschungsanwendungen
1,6-Dimethylnaphthalene
1,6-Dimethylnaphthalene is used in various scientific research applications, including:
Chemistry: As a precursor in organic synthesis and in the production of high-performance liquid scintillators.
Physics: In the development of scintillation detectors for radiation detection.
Industry: As an intermediate in the synthesis of dyes and other organic compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has a wide range of applications, including:
Wirkmechanismus
1,6-Dimethylnaphthalene
The mechanism of action of 1,6-dimethylnaphthalene involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through the formation of reactive oxygen species and the inhibition of enzymes . It can interact with proteins and nucleic acids, leading to cellular damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,6-Dimethylnaphthalene
Similar compounds include other dimethylnaphthalenes, such as 1,2-dimethylnaphthalene and 2,6-dimethylnaphthalene . 1,6-Dimethylnaphthalene is unique due to its specific substitution pattern, which affects its reactivity and applications .
2,4,6-Trinitrophenol
Similar compounds include other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol . 2,4,6-Trinitrophenol is unique due to its high degree of nitration, which contributes to its explosive properties and reactivity .
Eigenschaften
CAS-Nummer |
114829-38-8 |
|---|---|
Molekularformel |
C18H15N3O7 |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
1,6-dimethylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H12.C6H3N3O7/c1-9-6-7-12-10(2)4-3-5-11(12)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |
InChI-Schlüssel |
UVRVGKJNLAILEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC(=C2C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


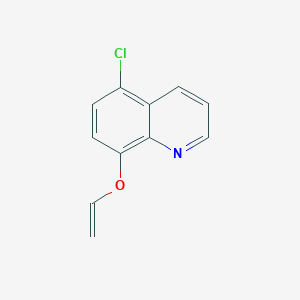
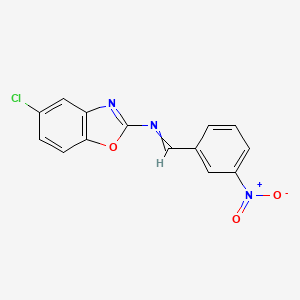
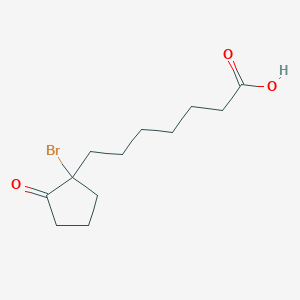
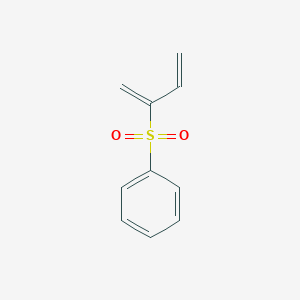

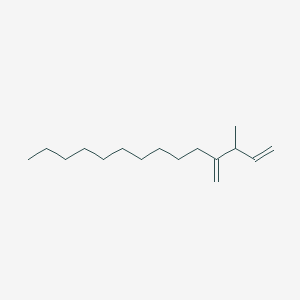
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
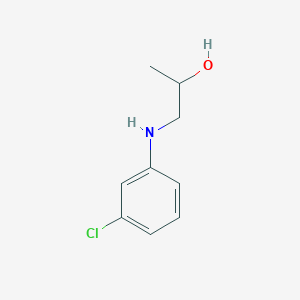
![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

